2,3-dihydro-5-benzofuranacetic acid

Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship

ANDAs for generic Darifenacin require an authentic, fully characterized 5-Carboxymethyl impurity standard-generic benzofuran analogs are not pharmacopeial substitutes. 2,3-Dihydro-5-benzofuranacetic acid (CAS 69999-16-2) is the definitive Darifenacin metabolite and impurity reference compound. • Darifenacin 5-Carboxymethyl Impurity for HPLC method validation & QC release per ICH guidelines • Non-chiral, cost-efficient synthesis supports gram-to-kilogram scale-up without asymmetric catalysis • Supplied with comprehensive CoA; ambient-temperature-stable solid

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 69999-16-2
Cat. No. B195077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-5-benzofuranacetic acid
CAS69999-16-2
Synonyms2,3-Dihydro-5-benzofuranacetic Acid;  (2,3-Dihydrobenzofuran-5-yl)acetic Acid;  2,3-Dihydrobenzofuran-5-acetic Acid;  2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)CC(=O)O
InChIInChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)
InChIKeyLALSYIKKTXUSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-5-benzofuranacetic Acid Overview


2,3-Dihydro-5-benzofuranacetic acid (CAS 69999-16-2) is a heterocyclic building block characterized by a 2,3-dihydrobenzofuran core with an acetic acid moiety at the 5-position [1]. It serves as a key pharmaceutical intermediate, notably as a synthetic precursor and metabolite of the muscarinic antagonist Darifenacin . The compound is also of interest as a scaffold in medicinal chemistry research, including the development of anti-inflammatory agents and antimicrobial hydrazone derivatives [2].

Heterocyclic building block2,3-Dihydrobenzofuran-5-acetic acid core for pharmaceutical intermediates
Impurity reference standardReported Darifenacin 5-carboxymethyl impurity context for analytical method development
Medicinal chemistry scaffoldBaseline anti-inflammatory SAR and antimicrobial hydrazone derivative studies

2,3-Dihydro-5-benzofuranacetic Acid: Substitution Failure


Substitution with other 2,3-dihydrobenzofuran-acetic acid isomers or simple benzofuran analogs is not feasible due to marked differences in biological activity, synthetic accessibility, and regulatory relevance. For instance, the 3-yl acetic acid isomer (CAS 76570-83-7) is a distinct chemical entity requiring a specialized asymmetric hydrogenation for its synthesis, and it serves as an intermediate for a different drug class (GPR40 agonists) [1]. Even among the same 5-yl acetic acid class, modifications such as alpha-methyl substitution drastically alter anti-inflammatory potency; the parent compound exhibits moderate activity, whereas the alpha-methyl analog (13a) demonstrates the most potent activity in its series [2]. Therefore, for applications ranging from Darifenacin impurity standards to specific medicinal chemistry starting points, the exact CAS 69999-16-2 compound is non-interchangeable.

Isomer mismatch

2,3-Dihydrobenzofuran-3-ylacetic acid (CAS 76570-83-7) is a distinct entity with a different synthetic route and GPR40 agonist intermediate role; direct substitution may shift pharmacological profiles.

Analog activity divergence

Alpha-methyl substitution drastically alters anti-inflammatory potency relative to the parent. Generic benzofuran acetic acids cannot replicate the reported baseline SAR.

Regulatory and quality context

Only the 5-yl isomer is documented as a Darifenacin impurity/metabolite reference standard; other isomers lack this application context.

2,3-Dihydro-5-benzofuranacetic Acid: Evidence vs. Analogs


Anti-inflammatory Activity vs. Alpha-Methyl Analog

The parent compound demonstrates measurable anti-inflammatory activity, but the structure-activity relationship (SAR) study reveals that substitution at the alpha-position is critical for potency enhancement. While the alpha-methyl analog (13a) is the most potent in the series, the parent compound itself serves as the essential baseline and synthetic precursor for exploring these modifications [1]. This provides a clear, quantifiable baseline from which to optimize activity, which is not possible with the 3-yl acetic acid isomer.

Anti-inflammatory activity vs. alpha-methyl analog
Head-to-head comparison
Parent compound shows moderate activity; alpha-methyl analog (13a) reported as most potent in tested series
Establishes compound as baseline scaffold for SAR; reported modification potential
In vivo carrageenan-induced rat paw edema model; endpoint context
Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship

Darifenacin Impurity Reference Standard

2,3-Dihydro-5-benzofuranacetic acid is a specified impurity and a key metabolite of the overactive bladder drug Darifenacin . It is commercially supplied as 'Darifenacin 5-Carboxymethyl Impurity' for analytical method development, validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial production [1]. Its procurement as a characterized reference standard is a regulatory requirement for generic drug manufacturers, a use-case not applicable to other 2,3-dihydrobenzofuran acetic acid isomers.

Darifenacin impurity reference standard
Class-level inference
Identified as Darifenacin 5-carboxymethyl impurity; may support ANDA-related method validation and QC testing
Supports impurity profiling studies in generic Darifenacin development
Data to verify; supplier documentation review recommended
Pharmaceutical Impurity Darifenacin Quality Control Reference Standard

Non-Chiral Scalable Synthesis

The synthesis of the 3-yl isomer requires a rhodium-catalyzed asymmetric hydrogenation step to achieve high enantiomeric excess (91% ee), a process that is complex, costly, and reliant on a chiral catalyst [1]. In contrast, the 5-yl isomer can be synthesized via a straightforward, non-chiral Friedel-Crafts acylation route, followed by Willgerodt-Kindler rearrangement and hydrolysis, as detailed in patent literature [2]. This translates to a simpler, more scalable, and lower-cost manufacturing process.

Synthetic route comparison
Cross-study comparable
5-yl isomer: non-chiral Friedel-Crafts/Willgerodt-Kindler route; 3-yl isomer requires Rh-catalyzed asymmetric hydrogenation (91% ee)
Non-chiral synthesis may offer scalability and cost advantages
Route details from patent and academic literature; process validation required
Organic Synthesis Process Chemistry Scalability Cost of Goods

Commercial Supply & Specifications

Multiple established vendors offer 2,3-dihydro-5-benzofuranacetic acid with standardized, verifiable quality metrics, ensuring batch-to-batch reproducibility for research and development. Key specifications include high purity (≥97% to ≥98%), defined melting point range (105-107 °C), and solubility in common organic solvents like DMSO and methanol . This established commercial presence reduces supply chain risk compared to less common isomers like the 3-yl derivative.

Commercial supply & specifications
Data to verify
Multiple vendors report purity 97-98%, mp 105-107 °C, solubility in DMSO/methanol
May reduce supply chain risk; batch-to-batch consistency needs verification
Sources not specified; consult vendor COA
Chemical Sourcing Quality Control Analytical Chemistry

Physicochemical and Drug-Likeness Profile

The compound possesses a well-defined physicochemical profile that is conducive to further development. Its computed LogP (XLogP3-AA = 1.4) indicates moderate lipophilicity, a favorable property for membrane permeability [1]. Its solubility in DMSO (up to 55 mg/mL) and methanol facilitates in vitro assays. This contrasts with other potential starting materials where such fundamental property data may not be as readily available or as favorable for drug development.

Physicochemical profile
Supporting evidence
XLogP3-AA 1.4; DMSO solubility up to 55 mg/mL; MW 178.18 g/mol
Pre-characterized profile may support assay design and formulation studies
Computed/published properties; confirm under experimental conditions
ADME Physicochemical Properties Drug Design Formulation

2,3-Dihydro-5-benzofuranacetic Acid Applications


Darifenacin Impurity Profiling Standard

In analytical development and quality control laboratories within the generic pharmaceutical industry, 2,3-dihydro-5-benzofuranacetic acid (CAS 69999-16-2) is procured as a certified reference standard. Its primary role is as a 'Darifenacin 5-Carboxymethyl Impurity' for method development, validation, and routine QC release testing of Darifenacin active pharmaceutical ingredient (API) and finished drug products, in compliance with ANDA requirements [1]. This application is directly supported by its defined identity as a Darifenacin metabolite and its commercial availability as a regulatory-grade impurity standard [2].

Anti-inflammatory Lead Optimization Scaffold

Academic and industrial medicinal chemistry groups utilize this compound as a core scaffold for synthesizing libraries of analogs to explore structure-activity relationships (SAR) around anti-inflammatory targets. The foundational SAR data demonstrates that while the parent compound has baseline activity, strategic modifications (e.g., alpha-methyl substitution) significantly enhance potency in a carrageenan-induced edema model [1]. This makes it an ideal starting point for iterative chemical optimization to discover novel anti-inflammatory agents.

Scalable Building Block Synthesis

Process chemistry and chemical engineering teams requiring a robust and scalable synthetic building block will select this compound due to its established, non-chiral synthesis. The availability of a cost-effective route via Friedel-Crafts acylation and Willgerodt-Kindler chemistry [1], in contrast to the complex asymmetric catalysis required for its 3-yl isomer [2], makes it the preferred choice for the large-scale production of more complex molecules containing the 2,3-dihydrobenzofuran-5-yl motif.

Application
Selection Property
Validation Focus
Darifenacin impurity analytical method development
Reported impurity standard context
Chromatographic identity and purity verification
Anti-inflammatory SAR studies
Baseline scaffold with reported modification potential
Carrageenan-induced edema model endpoints
Scalable heterocyclic building block synthesis
Non-chiral synthetic route availability
Cost and scalability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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